molecular formula C22H15NO5 B14942284 N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B14942284
M. Wt: 373.4 g/mol
InChI Key: KOKAQZDQEVMNSG-UHFFFAOYSA-N
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Description

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound with a unique structure that includes anthraquinone and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide typically involves the reaction of 1-aminoanthraquinone with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized by reacting 1-aminoanthraquinone with acetic acid and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinone derivatives, and substituted acetamides. These products have diverse applications in different fields of research .

Scientific Research Applications

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • N-(4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
  • 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Uniqueness

N-(4-hydroxy-9,10-dioxo-2-phenoxy-9,10-dihydroanthracen-1-yl)acetamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxyanthracen-1-yl)acetamide

InChI

InChI=1S/C22H15NO5/c1-12(24)23-20-17(28-13-7-3-2-4-8-13)11-16(25)18-19(20)22(27)15-10-6-5-9-14(15)21(18)26/h2-11,25H,1H3,(H,23,24)

InChI Key

KOKAQZDQEVMNSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)OC4=CC=CC=C4

Origin of Product

United States

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